molecular formula C14H12O6 B1621590 1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.0(2,6).0(8,12)]tetradec-13-ene-3,5,9,11-tetraone CAS No. 32251-35-7

1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.0(2,6).0(8,12)]tetradec-13-ene-3,5,9,11-tetraone

Cat. No.: B1621590
CAS No.: 32251-35-7
M. Wt: 276.24 g/mol
InChI Key: VPEBWHJXHKKKRE-UHFFFAOYSA-N
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Description

1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.0(2,6).0(8,12)]tetradec-13-ene-3,5,9,11-tetraone is a complex organic compound with the molecular formula C14H12O6 and a molecular weight of 276.24 g/mol. This compound is known for its intricate tetracyclic structure, which includes two oxygen atoms and multiple double bonds. It is primarily used in specialized chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.0(2,6).0(8,12)]tetradec-13-ene-3,5,9,11-tetraone typically involves the cyclization of precursor molecules under controlled conditions. One common method includes the use of a diene and a dienophile in a Diels-Alder reaction, followed by oxidation and cyclization steps. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the tetracyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.0(2,6).0(8,12)]tetradec-13-ene-3,5,9,11-tetraone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: Various substitution reactions can occur, particularly at the methyl and oxygen-containing sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.0(2,6).0(8,12)]tetradec-13-ene-3,5,9,11-tetraone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.0(2,6).0(8,12)]tetradec-13-ene-3,5,9,11-tetraone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dimethylbicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride: Shares a similar bicyclic core but differs in functional groups and overall structure.

    4,10-Dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone: Another tetracyclic compound with a similar framework but different substituents.

Uniqueness

1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.0(2,6).0(8,12)]tetradec-13-ene-3,5,9,11-tetraone is unique due to its specific arrangement of methyl groups and oxygen atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,14-dimethyl-4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6/c1-4-3-14(2)8-6(10(15)19-12(8)17)5(4)7-9(14)13(18)20-11(7)16/h3,5-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEBWHJXHKKKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2(C3C(C1C4C2C(=O)OC4=O)C(=O)OC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383667
Record name 4,9-Dimethylhexahydro-1H,3H-4,8-ethenobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32251-35-7
Record name 4,9-Dimethylhexahydro-1H,3H-4,8-ethenobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.0(2,6).0(8,12)]tetradec-13-ene-3,5,9,11-tetraone
Reactant of Route 2
1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.0(2,6).0(8,12)]tetradec-13-ene-3,5,9,11-tetraone
Reactant of Route 3
1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.0(2,6).0(8,12)]tetradec-13-ene-3,5,9,11-tetraone
Reactant of Route 4
1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.0(2,6).0(8,12)]tetradec-13-ene-3,5,9,11-tetraone
Reactant of Route 5
1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.0(2,6).0(8,12)]tetradec-13-ene-3,5,9,11-tetraone
Reactant of Route 6
1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.0(2,6).0(8,12)]tetradec-13-ene-3,5,9,11-tetraone

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